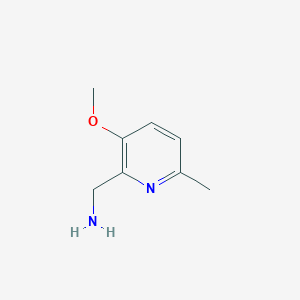
rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is a synthetic organic compound that features a cyclopropane ring substituted with a methyloxetane group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxetane Group: The methyloxetane group can be introduced via an alkylation reaction, where an appropriate oxetane derivative is used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyloxetane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield esters, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which “rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” exerts its effects would depend on its specific application. For example:
Biological Activity: The compound might interact with specific enzymes or receptors, influencing biological pathways.
Chemical Reactivity: The presence of the cyclopropane ring and methyloxetane group could influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar cyclopropane and carboxylic acid groups.
Oxetane Derivatives: Compounds featuring the oxetane ring structure.
Uniqueness
“rac-(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid” is unique due to the combination of the cyclopropane ring and methyloxetane group, which imparts distinct chemical and physical properties.
属性
分子式 |
C8H12O3 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
(1R,2R)-2-(3-methyloxetan-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-8(3-11-4-8)6-2-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI 键 |
CWNKRFXNGLCESF-PHDIDXHHSA-N |
手性 SMILES |
CC1(COC1)[C@@H]2C[C@H]2C(=O)O |
规范 SMILES |
CC1(COC1)C2CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


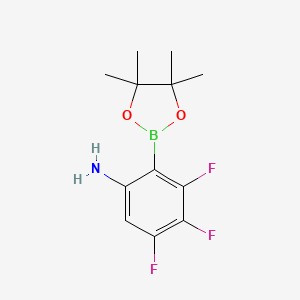
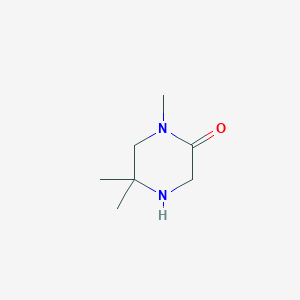


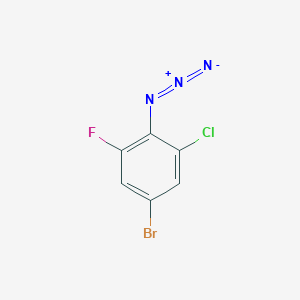
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
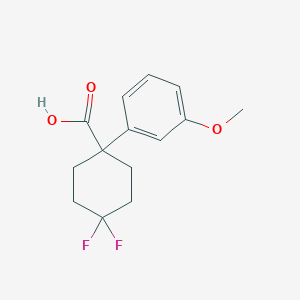
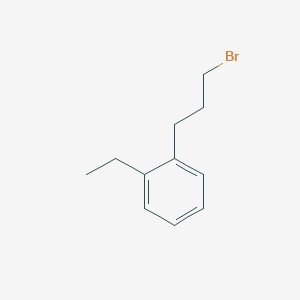

![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)
